molecular formula C16H17NO3S B5786640 N-(3,4-dimethoxyphenyl)-2-(methylthio)benzamide

N-(3,4-dimethoxyphenyl)-2-(methylthio)benzamide

カタログ番号 B5786640
分子量: 303.4 g/mol
InChIキー: IIEWYNPUPVTAMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TDM-1 is an antibody-drug conjugate (ADC) that targets HER2-positive breast cancer cells. It is composed of trastuzumab, a monoclonal antibody that binds to HER2 receptors, and DM1, a cytotoxic agent that inhibits microtubule polymerization. TDM-1 is designed to selectively deliver DM1 to HER2-positive cancer cells, thus minimizing toxicity to healthy cells.

作用機序

TDM-1 binds to HER2 receptors on cancer cells and is internalized through receptor-mediated endocytosis. The acidic environment of the lysosome cleaves the linker, releasing DM1 into the cytoplasm. DM1 binds to tubulin and inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
TDM-1 has been shown to have a favorable safety profile compared to traditional chemotherapy. It has a lower incidence of severe adverse events, such as neutropenia and neuropathy, and does not require premedication with steroids or antihistamines. TDM-1 has also been shown to have a longer duration of response and a higher response rate compared to standard chemotherapy in HER2-positive breast cancer.

実験室実験の利点と制限

TDM-1 is a valuable tool for studying the role of HER2 in cancer biology and for developing new therapies for HER2-positive malignancies. However, there are some limitations to using TDM-1 in lab experiments. The cost of TDM-1 is high compared to traditional chemotherapy, which may limit its accessibility for some researchers. TDM-1 is also specific to HER2-positive cancer cells, which may limit its applicability to other cancer types.

将来の方向性

There are several future directions for TDM-1 research. One area of focus is developing new linkers that can improve the stability and efficacy of TDM-1. Another area of focus is identifying biomarkers that can predict response to TDM-1 and guide patient selection. Additionally, TDM-1 is being studied in combination with other therapies, such as immunotherapy and PARP inhibitors, to improve its efficacy and overcome resistance. Finally, TDM-1 is being investigated in earlier stages of HER2-positive breast cancer and in other HER2-positive malignancies to expand its clinical utility.
In conclusion, TDM-1 is a promising drug candidate in the field of cancer research. Its selective delivery of DM1 to HER2-positive cancer cells has shown significant improvements in progression-free survival and overall survival in clinical trials. While there are limitations to using TDM-1 in lab experiments, its potential for developing new therapies and improving patient outcomes makes it an important area of research for the future.

合成法

The synthesis of TDM-1 involves the conjugation of trastuzumab and DM1 through a linker molecule. The linker must be stable in circulation, but cleavable in the acidic environment of cancer cells. The most commonly used linker is MCC (maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl), which has been shown to have good stability and efficacy in preclinical and clinical studies.

科学的研究の応用

TDM-1 has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. In a phase III clinical trial, TDM-1 was found to significantly improve progression-free survival and overall survival compared to standard chemotherapy in patients with metastatic HER2-positive breast cancer. TDM-1 has also shown promising results in early-stage breast cancer and other HER2-positive malignancies, such as gastric and lung cancer.

特性

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-19-13-9-8-11(10-14(13)20-2)17-16(18)12-6-4-5-7-15(12)21-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEWYNPUPVTAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(methylthio)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。